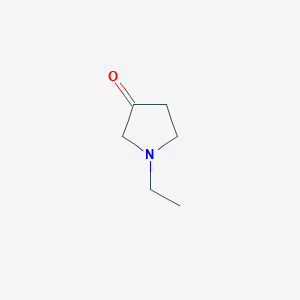

1-Ethylpyrrolidin-3-one

説明

Pyrrolidinone Core in Heterocyclic Chemistry

The pyrrolidinone ring is a fundamental five-membered nitrogen-containing lactam, a substructure that holds a significant position in the field of heterocyclic chemistry. Saturated pyrrolidine (B122466) heterocycles are notable for their prevalence in a wide array of biologically active natural products and are ranked among the most common ring systems found in small-molecule drugs. acs.org The structural motif of pyrrolidine, a five-membered saturated aliphatic ring with one nitrogen and four carbon atoms, serves as a versatile scaffold in medicinal and organic chemistry. Its conformational flexibility and the reactivity of associated functional groups, such as the ketone in pyrrolidinone, permit diverse chemical modifications. This adaptability has made the pyrrolidine core a subject of extensive research, leading to the development of numerous synthetic methodologies for creating substituted pyrrolidines. acs.orgorganic-chemistry.org The significance of nitrogen heterocycles is underscored by the fact that they are present in a majority of FDA-approved small-molecule drugs. acs.org

Academic Research Focus on 1-Ethylpyrrolidin-3-one and Related Derivatives

Within the broader class of pyrrolidines, this compound has attracted academic interest as a specific synthetic target and a building block for more complex molecules. Research has focused on establishing efficient synthetic pathways to this compound. Key methods include the catalytic hydrogenation of precursors like 1-ethyl-2-pyrrolidinone and the oxidation of 1-ethylpyrrolidin-3-ol. For instance, the oxidation of 1-ethylpyrrolidin-3-ol using reagents like pyridinium (B92312) chlorochromate (PCC) can yield the target ketone in high percentages. Other synthetic strategies that have been explored are reductive cyclization and various ring-closure reactions.

The reactivity of this compound is also a subject of study, as it can undergo several types of chemical transformations, including oxidation to form lactams, reduction to corresponding amines or alcohols, and nucleophilic substitution reactions to introduce new functional groups. This chemical versatility makes it a valuable intermediate in synthetic organic chemistry.

The academic focus extends to derivatives of this compound, where the core structure is modified to explore new chemical space and potential biological activities. ontosight.ai An example is 1-(3-Ethylpyrrolidin-3-yl)ethan-1-one, a ketone derivative whose structural characteristics are of interest in medicinal chemistry. The synthesis of such derivatives, for instance through the reaction of 3-ethylpyrrolidine (B1315203) with ethanoyl chloride, highlights the utility of the pyrrolidine scaffold. The development of pyrrolo[2,3-d]pyrimidin-4-one derivatives as potent inhibitors for cancer therapy further illustrates the importance of the pyrrolidinone scaffold in medicinal chemistry research. nih.gov The ability to generate densely substituted, chiral pyrrolidines through methods like [3+2] cycloaddition reactions further expands the application of these compounds in areas such as organocatalysis. acs.org

Data Tables

Table 1: Comparative Analysis of Synthetic Methods for this compound

| Method | Starting Material | Catalyst/Reagent | Conditions | Yield | Scalability |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 1-Ethyl-2-pyrrolidinone | Pd/C, H₂ | 80–120°C, 3–5 bar | 70–80% | High |

| Reductive Cyclization | Meldrum's acid derivative | LiAlH₄ | THF, Reflux, anhydrous | 85–90% | Moderate |

| Ring-Closure | Ethylamine, DMAD | Toluene, acid | 110°C, 12–24h | 65–75% | High |

| Oxidation | 1-Ethylpyrrolidin-3-ol | PCC | CH₂Cl₂, RT, 6h | 80–85% | Low |

This table is based on data from a comparative analysis of synthetic methods.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Ethyl-2-pyrrolidinone |

| 1-Ethyl-3-pyrrolidinol |

| 1-(3-Ethylpyrrolidin-3-yl)ethan-1-one |

| 2-(Aminomethyl)-1-ethylpyrrolidine |

| 3-ethylpyrrolidine |

| 4-nitrobenzaldehyde |

| Cyclohexanone |

| Etonitazepyne |

| N-pyrrolidino etonitazene |

| N-pyrrolidino protonitazene |

| Pyridinium chlorochromate (PCC) |

| Pyrrolidine |

| Pyrrolidinone |

| Pyrrolo[2,3-d]pyrimidin-4-one |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-7-4-3-6(8)5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXQFHALDVELNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317582 | |

| Record name | 1-ethylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102153-86-6 | |

| Record name | 1-ethylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Involving 1 Ethylpyrrolidin 3 One

Established Synthetic Routes for 1-Ethylpyrrolidin-3-one

Established methods for synthesizing pyrrolidinones often involve multi-step sequences and the use of specific precursors to construct the desired molecule.

Multi-step Organic Synthesis Approaches to Pyrrolidinones

The synthesis of pyrrolidinone derivatives can be achieved through various multi-step organic synthesis approaches. These methods often provide a foundational framework for creating a diverse range of substituted pyrrolidinones. Common strategies include:

Reductive Amination: This involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as ethylamine, followed by a reduction step to form the pyrrolidine (B122466) ring. mdpi.com

Cyclization of Amino Alcohols or Amino Ketones: The intramolecular cyclization of 1,4-amino alcohols or amino ketones under acidic or basic conditions is a well-established route to pyrrolidines. mdpi.com

Mannich Reaction: A Mannich reaction followed by cyclization and reduction can also be employed to construct the pyrrolidine core. mdpi.com

From Glutamic Acid: L-Glutamic acid can serve as a bifunctional starting material in a solid-phase synthesis approach, utilizing an Ugi four-center three-component reaction to produce N-substituted pyrrolidinones. nih.gov

A common precursor for many pyrrolidine-containing drugs is proline and its derivatives, such as 4-hydroxyproline (B1632879). mdpi.comresearchgate.net These chiral starting materials can be chemically modified through various reactions to yield a wide array of functionalized pyrrolidines. mdpi.comresearchgate.net

Targeted Synthesis of this compound from Precursors

The direct synthesis of this compound often involves the use of specific precursor molecules that can be chemically transformed into the target compound. One documented approach involves the catalytic hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine. This reaction is carried out using a "palladium-on-carbon" catalyst with a mixture of carbon dioxide and hydrogen. google.com The reaction conditions, including pressure and temperature, are controlled to achieve the desired product. google.com Depending on the molar ratio of carbon dioxide to hydrogen, different solvents such as an aqueous solution of sulfuric acid or an aqueous solution of 1-ethyl-2-aminomethylpyrrolidine sulfate (B86663) can be used. google.com

Another general strategy that could be adapted for this compound involves the reduction of corresponding pyrrolidinol derivatives. For instance, a related compound, 1-methyl-3-pyrrolidinol, is synthesized and then oxidized to the ketone. This reduction is typically achieved using agents like sodium borohydride (B1222165) or borane (B79455) complexes in solvents such as tetrahydrofuran (B95107) or ethanol.

Advanced Synthetic Strategies for Pyrrolidinone Derivatives

To improve efficiency, atom economy, and stereoselectivity, a number of advanced synthetic strategies have been developed for the synthesis of pyrrolidinone derivatives.

Three-Component Reactions for Substituted Pyrrolidinones

Three-component reactions (3CRs) have emerged as powerful tools for the efficient, one-pot synthesis of complex molecules like substituted pyrrolidinones. nih.govbohrium.comjst-ud.vn These reactions offer advantages in terms of simplicity, convergence, and the ability to generate molecular diversity. nih.gov

Several notable three-component strategies for pyrrolidinone synthesis include:

A photoredox-catalyzed tandem cyclization of 1,5-dienes with α-keto acids and water can produce hydroxyacylation substituted pyrrolidinone derivatives under mild conditions using visible light. rsc.org

A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne yields α-CN pyrrolidines. nih.gov

The reaction of aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate (B1228247) is a known method for producing polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones.

A green synthesis approach utilizes β-cyclodextrin as a supramolecular catalyst in a water-ethanol mixture for the one-pot reaction of aldehydes, amines, and dimethyl- or diethylacetylenedicarboxylate at room temperature. bohrium.com

Enols can be condensed with aldehydes and isocyanides in what is known as the Enol-Passerini reaction to selectively form 3-substituted pyrrolidinones. acs.org

Table 1: Examples of Three-Component Reactions for Pyrrolidinone Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Photoredox Tandem Cyclization | 1,5-Dienes, α-Keto Acids, Water | Visible Light (Blue LED) | Hydroxyacylation Substituted Pyrrolidinones |

| Tandem Amination/Cyanation/Alkylation | Primary Amine-Tethered Alkyne, Trimethylsilyl Cyanide | Copper(I) Bromide | α-CN Pyrrolidines |

| One-Pot Condensation | Aldehydes, Amines, Acetylenedicarboxylates | β-Cyclodextrin, Water-Ethanol | Substituted Pyrrolidinone Derivatives |

| Enol-Passerini Condensation | Enols, Aldehydes, Isocyanides | Varies | 3-Substituted Pyrrolidinones |

Asymmetric Synthesis and Chiral Induction in Pyrrolidinone Chemistry

The development of asymmetric methods to control the stereochemistry of pyrrolidinone synthesis is crucial, as many biologically active molecules are chiral. mdpi.com

Key approaches in this area include:

Palladium-Catalyzed Asymmetric Synthesis: A notable method achieves the asymmetric synthesis of 2-pyrrolidinones with a quaternary stereocenter at the 3-position. rsc.orgnih.gov This is accomplished through the reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates, using a newly developed chiral phosphoramidite (B1245037) ligand to induce high enantioselectivity. rsc.orgnih.gov

Chiral Auxiliaries: Chiral auxiliaries, such as (R)-(-)-phenylglycinol, can be condensed with racemic keto-esters to form tetracyclic lactams. acs.org These intermediates can then be stereospecifically reduced to yield cis-fused bicyclic pyrrolidines or pyrrolidinones, establishing two contiguous chiral centers. acs.org

Intramolecular Cascade Processes: A highly diastereoselective synthesis of trans-4-hydroxy-5-substituted 2-pyrrolidinones has been developed using an intramolecular cascade process of α-chiral aldimines with various Grignard reagents. rsc.org The stereochemical outcome is controlled by factors such as α-alkoxy substitution and the stereochemistry of the sulfinamide. rsc.org This method has been applied to the asymmetric synthesis of natural products like streptopyrrolidine. rsc.org

Cyclization Reactions for Pyrrolidine Ring Formation (e.g., Hofmann-Löffler Reaction)

Cyclization reactions are fundamental to the formation of the pyrrolidine ring. The Hofmann-Löffler reaction (also known as the Hofmann-Löffler-Freytag reaction) is a classic and powerful method for this purpose. wikipedia.orgnih.govambeed.com

The Hofmann-Löffler reaction involves the intramolecular cyclization of an N-haloamine to form a pyrrolidine (or sometimes a piperidine) ring. wikipedia.org The reaction proceeds through a radical pathway:

Initiation: Homolytic cleavage of the N-halogen bond is initiated either thermally or photochemically, often in the presence of a strong acid, to generate a nitrogen-centered radical. wikipedia.org

Hydrogen Abstraction: The nitrogen radical intramolecularly abstracts a hydrogen atom, typically from the δ-position, to form a carbon-centered radical. This 1,5-hydrogen abstraction is a key step that favors the formation of the five-membered pyrrolidine ring. wikipedia.org

Cyclization: The carbon-centered radical then reacts with the nitrogen to close the ring.

Termination: Subsequent steps lead to the final pyrrolidine product.

Modern variations of the Hofmann-Löffler reaction utilize N-halogenated sulfonamides as precursors and can be carried out under neutral conditions. nih.govresearchgate.net For instance, N-nitroamides can react with hypervalent iodine reagents and iodine to generate nitrogen-centered radicals that lead to pyrrolidines. wikipedia.org These radical-mediated rearrangements are valuable for late-stage functionalization in complex molecule synthesis. nih.govresearchgate.net

Other cyclization strategies include:

Electroreductive Cyclization: Piperidine and pyrrolidine derivatives can be synthesized through the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. beilstein-journals.org

Visible-Light-Mediated Selenylation/Cyclization: Selenium radicals generated from diselenides can react with acrylimide derivatives under visible light to produce selenosubstituted pyrrolidine-2,5-diones. rsc.org

Radical Cyclization of Aza-5-hexenyl Radicals: These radicals undergo rapid and highly regioselective exo-cyclization to form pyrrolidines, often in high yields. diva-portal.org

Mechanistic Investigations of this compound Reactions

Understanding the underlying mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing rational synthetic routes. This includes fundamental transformations, tautomeric equilibria, and the pathways of addition reactions.

Fundamental Organic Reactions and Transformations (e.g., Oxidation, Reduction, Substitution)

The this compound scaffold can undergo a range of fundamental organic reactions. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of analogous pyrrolidinone and piperidinone structures provides significant insight.

Oxidation: The pyrrolidinone ring can be subject to oxidation. For instance, N-substituted pyrrolidinones can be oxidized to their corresponding N-oxides using agents like hydrogen peroxide. The methylene (B1212753) group adjacent to the nitrogen in N-alkylpyrrolidines can also be a site for oxidation.

Reduction: The ketone at the C3 position is readily reduced to a secondary alcohol, 1-ethylpyrrolidin-3-ol, using standard reducing agents such as sodium borohydride or lithium aluminum hydride. This transformation is a key step in the synthesis of various functionalized pyrrolidine derivatives. google.com For example, the electrolytic reduction of related nitromethylene pyrrolidine derivatives has been shown to produce aminomethyl pyrrolidines. google.com

Substitution: Nucleophilic substitution reactions can occur, particularly after modification of the core structure. For example, the hydroxyl group of 1-ethylpyrrolidin-3-ol can be converted into a good leaving group (e.g., tosylate or mesylate) or chlorinated with reagents like thionyl chloride, enabling subsequent substitution by various nucleophiles. google.comgoogle.com

The following table summarizes these fundamental transformations on related pyrrolidinone structures.

| Transformation | Reagent(s) | Product Type | Analogous Compound Studied |

| Oxidation | Hydrogen Peroxide | N-Oxide | 1-Methylpyrrolidin-3-one |

| Reduction | Sodium Borohydride | Alcohol | 1-Ethylpiperidin-3-one |

| Substitution | Thionyl Chloride, then Nucleophile | Substituted Pyrrolidine | (S)-1-Ethylpyrrolidin-3-ol google.com |

Tautomerism Studies in Pyrrolidinone Systems

This compound can exist in equilibrium with its enol tautomer, 1-ethyl-4,5-dihydro-1H-pyrrol-3-ol. This keto-enol tautomerism is a fundamental process where isomers interconvert through the movement of a proton and the shifting of a double bond. numberanalytics.com

The equilibrium generally favors the keto form for simple ketones. masterorganicchemistry.com However, the stability of the enol form can be influenced by several factors, including substitution, conjugation, hydrogen bonding, and solvent effects. numberanalytics.commasterorganicchemistry.com For asymmetrical ketones, more than one enol tautomer can form. In the case of this compound, two potential enols could arise from deprotonation at either the C2 or C4 position. The formation of the more substituted enol is typically favored due to the stabilizing effect of alkyl groups on the double bond. chemistrysteps.comlibretexts.org The interconversion between keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comchemistrysteps.com The enol form, though typically less stable, is highly reactive and serves as a key intermediate in many reactions, acting as a carbon nucleophile. masterorganicchemistry.com

Nucleophilic Addition and Enamine Formation

The carbonyl group at the C3 position of this compound is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. savemyexams.com

Nucleophilic Addition: A wide range of nucleophiles can add to the C3 carbonyl. For example, the reaction with hydroxylamine (B1172632) or hydrazines can form the corresponding oximes and hydrazones. This process typically involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated. savemyexams.com Such reactions are pivotal for creating derivatives with altered chemical properties. Mechanistic studies on related bicyclic iminium ethers show that nucleophilic addition can proceed via different pathways, sometimes leading to a kinetic product from direct addition, or a thermodynamic product through rearrangement. researchgate.net

Enamine Formation: this compound, being a ketone with α-hydrogens, can react with secondary amines under mildly acidic conditions to form an enamine. orgoreview.commasterorganicchemistry.com The mechanism involves the initial formation of an iminium ion, which cannot be neutralized by deprotonation at the nitrogen (as it's a tertiary amine). Instead, a proton is lost from an adjacent carbon (the α-carbon), resulting in the formation of a carbon-carbon double bond and yielding the enamine. masterorganicchemistry.com Enamines are powerful nucleophiles at the α-carbon due to the electron-donating nature of the nitrogen atom and are valuable intermediates in organic synthesis, particularly for alkylation and acylation reactions (Stork enamine synthesis). nrochemistry.commasterorganicchemistry.comoregonstate.edu

Elucidation of Reaction Pathways and Kinetic Selectivity

The pathway a reaction follows is described by its mechanism, which is a sequence of elementary steps. savemyexams.com Understanding these pathways allows for the prediction and control of reaction products. Factors such as reaction conditions can determine whether the kinetically or thermodynamically favored product is formed.

Kinetic selectivity is observed when one of several possible reaction pathways occurs faster than the others, leading to the formation of the kinetic product. This is often the case in reactions of bicyclic iminium ethers, where direct nucleophilic addition to the iminium carbon yields the kinetic product. researchgate.net In some instances, this initial adduct can revert to the starting materials, allowing for a slower, thermodynamically controlled pathway to dominate, yielding a more stable product. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can provide insight into reaction mechanisms, indicating which pathways are kinetically favored. For example, DFT calculations have shown that the nucleophilic addition of methylamine (B109427) to a pyrrolinone ring is kinetically favored.

Advanced Analytical Characterization Techniques for 1 Ethylpyrrolidin 3 One

Spectroscopic Methodologies for Structural Analysis

Spectroscopic techniques are indispensable for determining the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the chemical environment of individual atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. It provides granular information about the carbon-hydrogen framework of a compound.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. compoundchem.com For 1-Ethylpyrrolidin-3-one, the ¹H NMR spectrum displays characteristic signals corresponding to the different sets of protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

The ethyl group attached to the nitrogen atom typically shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons on the pyrrolidinone ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The specific chemical shifts and coupling constants (J values) are crucial for confirming the precise structure.

Below is a table summarizing typical ¹H NMR spectral data for a related compound, tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate, which shares the 1-ethylpyrrolidine (B1582981) core. rsc.org

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 6.16 | d | 8.4 |

| CH | 3.87 | s | |

| CH | 3.70 | s | |

| CH | 3.61 | s | |

| CH₂ | 3.10-3.30 | m | |

| CH | 2.42-2.56 | m | |

| CH | 2.22 | brs | |

| CH₃ | 1.53 | t | 6.0 |

| C(CH₃)₃ | 1.42 | s |

Data obtained in CDCl₃ at 400 MHz. rsc.org d=doublet, t=triplet, m=multiplet, s=singlet, brs=broad singlet.

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a spectrum of the carbon skeleton of a molecule. hw.ac.uk Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. The carbonyl carbon (C=O) of the ketone group is particularly characteristic, appearing significantly downfield (at a higher ppm value) compared to the sp³-hybridized carbons of the ring and the ethyl group. hw.ac.uk

The chemical shifts in ¹³C NMR are a definitive fingerprint of the carbon framework. For instance, the carbons of the ethyl group and the pyrrolidinone ring will resonate at specific frequencies that confirm their presence and connectivity.

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| C=O | ~210-220 |

| CH₂ (ring, adjacent to N) | ~50-60 |

| CH₂ (ring, adjacent to C=O) | ~40-50 |

| CH (ring) | ~30-40 |

| CH₂ (ethyl) | ~45-55 |

| CH₃ (ethyl) | ~10-15 |

Note: This table presents estimated chemical shift ranges for this compound based on general principles and data for similar structures. Precise values can be found in experimental data from sources like PubChem. nih.gov

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are powerful tools for establishing connectivity between atoms. ceitec.cz A COSY spectrum plots a ¹H NMR spectrum on both axes and shows correlation peaks (cross-peaks) between protons that are spin-spin coupled. ceitec.czasahilab.co.jp

For this compound, a COSY experiment would reveal correlations between the protons of the ethyl group (methyl and methylene protons). magritek.com It would also show which protons on the pyrrolidinone ring are adjacent to one another, helping to unambiguously assign the signals observed in the 1D ¹H NMR spectrum. This technique is invaluable for deciphering complex spin systems where simple multiplicity analysis is insufficient. ceitec.czmagritek.com The presence of cross-peaks provides direct evidence of the bonding network within the molecule. ceitec.cz

Mass Spectrometry Approaches for Molecular Identification and Purity

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. spectroscopyonline.com For this compound (C₆H₁₁NO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. spectroscopyonline.com This capability is crucial for confirming the identity of a newly synthesized compound and for detecting the presence of impurities. mdpi.com The high resolving power of modern instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, is essential for this level of accuracy. mdpi.com

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Exact Mass (Monoisotopic) | 113.08406 |

| Nominal Mass | 113 |

Theoretical values calculated for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to particular molecular vibrations, providing a fingerprint of the functional groups present.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. ufl.edu The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. A prominent feature in the spectrum is the strong absorption band due to the carbonyl (C=O) group stretching vibration, which is typically observed in the region of 1750-1735 cm⁻¹ for a five-membered ring ketone. The presence of C-N and C-H bonds will also give rise to characteristic absorption bands. For example, C-H stretching vibrations from the ethyl group and the pyrrolidine (B122466) ring are expected in the 3000-2850 cm⁻¹ region. The C-N stretching vibration usually appears in the 1250-1020 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1740 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C-N | Stretch | 1020-1250 |

This table presents expected IR absorption regions for the functional groups in this compound.

Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.netpaint.org It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. europeanpharmaceuticalreview.com While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For this compound, the C=O stretch would also be observable in the Raman spectrum, although its intensity might differ from the IR spectrum. The symmetric vibrations of the pyrrolidine ring and the C-C bond of the ethyl group are often more prominent in Raman spectra. This technique can be particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. osu.edu

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. For this compound, the most significant electronic transition is the n → π* transition of the carbonyl group. This transition involves the excitation of a non-bonding electron (from the oxygen atom) to the antibonding π* orbital of the C=O bond. This absorption is typically weak and occurs in the UV region, around 280-300 nm. The choice of solvent can influence the exact position of the absorption maximum. researchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and isolation of this compound from reaction mixtures or for its quantification in various matrices. These methods rely on the differential distribution of the compound between a stationary phase and a mobile phase. ijpsjournal.com

The primary mode of separation for a moderately polar compound like this compound is typically liquid chromatography. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) is a widely used technique that offers high resolution and efficiency. researchgate.net

For preparative separations, column chromatography is often employed. The choice of the stationary phase (e.g., normal-phase silica (B1680970) gel or reverse-phase C18-functionalized silica) and the mobile phase (a single solvent or a mixture of solvents) is critical. In normal-phase chromatography, a non-polar solvent system would be used to elute the compound from a polar stationary phase. Conversely, in reverse-phase chromatography, a more polar solvent system is used with a non-polar stationary phase. waters.com The polarity of the solvent mixture is often gradually changed (gradient elution) to achieve optimal separation of the target compound from any impurities.

Another relevant technique is Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS). For a compound like this compound, which is expected to be sufficiently volatile and thermally stable, GC can provide excellent separation efficiency. The compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Principle of Separation |

| High-Performance Liquid Chromatography (HPLC) | C18-functionalized silica (Reverse-Phase) | Acetonitrile (B52724)/Water mixture | Partitioning based on polarity |

| Column Chromatography | Silica Gel (Normal-Phase) | Hexane/Ethyl Acetate mixture | Adsorption based on polarity |

| Gas Chromatography (GC) | Polysiloxane-based polymer | Helium or Nitrogen | Partitioning based on volatility and interaction with stationary phase |

This table summarizes common chromatographic techniques applicable to the separation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the separation of its enantiomers. The versatility of HPLC allows for both achiral and chiral analyses by selecting appropriate stationary and mobile phases.

For general purity analysis, a reversed-phase HPLC method is commonly employed. A C18 column is often the stationary phase of choice, valued for its ability to separate a wide range of non-polar to moderately polar compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the ratio adjusted to achieve optimal separation. ejgm.co.uk Detection is frequently carried out using a UV detector, as the carbonyl group in this compound acts as a chromophore, absorbing light in the UV region. msu.edu

The determination of enantiomeric purity is critical when dealing with chiral compounds like this compound. This is achieved using Chiral HPLC, which relies on a chiral stationary phase (CSP) to differentiate between enantiomers. elementlabsolutions.combgb-analytik.comeijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high enantioselectivity. eijppr.comijrpr.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. bgb-analytik.comeijppr.com The choice of mobile phase, often a mixture of alkanes like n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for achieving resolution. researchgate.net

Table 1: Typical HPLC Parameters for the Analysis of Pyrrolidinone Derivatives

| Parameter | Condition for Purity Analysis | Condition for Enantiomeric Purity | Purpose |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5µm) ejgm.co.uk | Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based like Chiralpak®) bgb-analytik.comgoogle.com | Provides the stationary phase for separation. C18 for general purity, CSP for separating enantiomers. ejgm.co.ukelementlabsolutions.com |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture ejgm.co.uk | n-Hexane and Isopropanol/Ethanol mixture researchgate.net | Elutes the compound through the column; composition is optimized for best separation. |

| Flow Rate | Typically 0.8 - 1.0 mL/min researchgate.netgoogle.com | Typically 0.8 - 1.0 mL/min researchgate.netgoogle.com | Controls the speed of the mobile phase and influences resolution and analysis time. |

| Detection | UV/PDA Detector (e.g., at 210 nm) | UV/PDA or Circular Dichroism (CD) Detector researchgate.netnih.gov | Measures the analyte as it elutes. PDA provides spectral data, while CD is specific for chiral molecules. nih.gov |

| Temperature | Ambient or controlled (e.g., 25-40 °C) researchgate.netmdpi.com | Ambient or controlled (e.g., 25-30 °C) researchgate.netresearchgate.net | Affects viscosity of the mobile phase and interaction kinetics, thus influencing separation. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for identifying and quantifying volatile organic compounds (VOCs) that may be present as impurities in this compound. rheno-purewater.chfda.gov These impurities can originate from starting materials, solvents used during synthesis, or degradation products.

The analysis typically involves headspace GC-MS, where the sample is heated in a sealed vial to allow volatile compounds to partition into the gas phase (headspace) above the sample. nih.govbrjac.com.br A portion of this gas is then injected into the gas chromatograph. In the GC, compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. ispub.com

After separation in the GC, the individual compounds enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. fda.govispub.com This mass spectrum serves as a "fingerprint" that allows for positive identification by comparing it to spectral libraries. fda.gov GC-MS is the method of choice for analyzing volatile impurities due to its high specificity and sensitivity. rheno-purewater.ch

Table 2: Potential Volatile Impurities Detectable by GC-MS

| Impurity Type | Example Compounds | Potential Origin |

|---|---|---|

| Residual Solvents | Ethanol, Isopropanol, Tetrahydrofuran (B95107) (THF), Toluene, Dichloromethane | Synthesis, purification, and processing steps. |

| Starting Material Residues | Precursors used in the synthesis of the pyrrolidinone ring | Incomplete reaction or carry-over. |

| By-products | Compounds formed through side reactions | Non-specific reactions during synthesis. |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as enhancing its detectability or improving its chromatographic behavior. welch-us.comwho.int

Pre-column Derivatization for Chromatographic Analysis

Pre-column derivatization involves a chemical reaction to modify the analyte before it is injected into the chromatograph. welch-us.comwho.int This is particularly useful for compounds that lack strong UV-absorbing or fluorescent properties, or for improving the separation of enantiomers. researchgate.netchiralpedia.com For pyrrolidinone-related structures, derivatization often targets the amine functionality if present, or the ketone group. researchgate.net

By reacting the analyte with a suitable derivatizing agent, a new compound (derivative) is formed that is more amenable to the chosen analytical technique. chiralpedia.com For example, in the context of chiral separations, enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. elementlabsolutions.comchiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. elementlabsolutions.com This indirect method is an alternative to using a more expensive chiral stationary phase. eijppr.com The success of this approach depends on the availability of a stable, enantiomerically pure derivatizing agent. chiralpedia.com

Introduction of Chromophores and Fluorophores for Spectroscopic Detection

A primary goal of derivatization is to enhance detection sensitivity. who.int This is often achieved by introducing a chromophore or a fluorophore into the analyte molecule.

A chromophore is a part of a molecule responsible for absorbing light in the UV-visible region. msu.eduresearchgate.net If a compound has weak UV absorbance, reacting it with a derivatizing agent containing a strong chromophore (e.g., a nitroaromatic group) can significantly increase its molar absorptivity, thereby lowering the detection limit in HPLC-UV analysis. researchgate.netossila.com For instance, 4-nitrobenzoic acid has been used to derivatize similar amine compounds to enhance UV detection. researchgate.net

A fluorophore is a molecule that, after absorbing light at a specific wavelength, emits light at a longer wavelength (fluorescence). horiba.com Fluorescence detection is generally more sensitive and selective than UV absorbance detection. who.int Derivatizing agents containing fluorescent moieties, such as dansyl chloride or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), can be used to tag analytes like this compound, allowing for highly sensitive detection by an HPLC system equipped with a fluorescence detector (HPLC-FLD). mdpi.comthermofisher.com

Table 3: Derivatization Strategies for Enhanced Detection

| Strategy | Reagent Example | Purpose | Detection Method |

|---|---|---|---|

| Chromophore Introduction | 4-Nitrobenzoic Acid researchgate.net | Increases UV absorbance for better sensitivity. ossila.com | HPLC-UV/PDA |

| Fluorophore Introduction | 4-chloro-7-nitrobenzofurazan (NBD-Cl) mdpi.com | Adds a fluorescent tag for highly sensitive and selective detection. who.int | HPLC-FLD |

| Chiral Derivatization | Enantiopure Chiral Derivatizing Agent (CDA) chiralpedia.com | Forms diastereomers to allow separation on an achiral column. elementlabsolutions.com | HPLC-UV/FLD |

Chemometric and Multivariate Data Analysis in Spectroscopy

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com When applied to large datasets generated by spectroscopic techniques, it can reveal patterns and relationships that are not apparent from visual inspection alone. oup.commendeley.com

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a powerful chemometric tool used for dimensionality reduction and exploratory data analysis. builtin.comwikipedia.org In the context of analyzing this compound, PCA can be applied to spectroscopic data (e.g., from HPLC-PDA, GC-MS, or other spectroscopic methods) from multiple samples. originlab.comarxiv.org

PCA transforms the original, often correlated variables (e.g., absorbance at each wavelength or abundance at each m/z value) into a smaller set of new, uncorrelated variables called principal components (PCs). wikipedia.orgecmwf.int The first principal component (PC1) accounts for the largest possible variance in the data, the second principal component (PC2) accounts for the second largest variance, and so on. builtin.com

By plotting the scores of the samples on the first few PCs (e.g., a PC1 vs. PC2 score plot), one can visualize the structure of the data. originlab.com This can be used to:

Identify patterns and groupings: Samples with similar chemical profiles will cluster together in the score plot. oup.com

Detect outliers: Samples that are significantly different from the others will appear far from the main clusters. originlab.com

Understand sources of variation: By examining the "loadings" plots, which show how the original variables contribute to each PC, one can identify the specific spectral features (e.g., wavelengths or mass fragments) that are responsible for the observed differences between samples. originlab.com

For instance, PCA could be used to compare different batches of this compound, quickly identifying any batches that have an unusual impurity profile. mdpi.com

Soft Independent Modeling of Class Analogy (SIMCA)

Soft Independent Modeling of Class Analogy (SIMCA) is a supervised classification method used in chemometrics to build a model for a specific class of samples and then use that model to classify new, unknown samples. The technique is based on Principal Component Analysis (PCA). For each class of interest, a separate PCA model is developed.

Application to this compound:

In the context of this compound, SIMCA could be employed for quality control during its synthesis or for identifying its presence in a complex mixture. For instance, a reference class model would be built using data from multiple, high-purity batches of this compound. The analytical data for this model could be derived from techniques like infrared (IR) spectroscopy, Raman spectroscopy, or chromatography.

Once the reference model is established, new batches of the compound can be analyzed. The data from a new batch is then compared to the established model. SIMCA determines if the new sample fits within the defined class boundaries. This is particularly useful for:

Purity Assessment: Confirming that a newly synthesized batch of this compound conforms to the characteristics of a pure standard.

Raw Material Verification: Ensuring the identity and quality of starting materials used in the synthesis of this compound or its derivatives.

Detection in Complex Matrices: Identifying the presence of this compound in environmental or biological samples by comparing the sample's data to the compound's reference model.

A study on acetylcholinesterase inhibitors utilized SIMCA for analysis, highlighting its utility in handling complex chemical data. diva-portal.orgplos.org

Hypothetical SIMCA Model for this compound Quality Control:

| Parameter | Description |

| Training Set | Spectroscopic data (e.g., FTIR or NMR) from 20 certified pure batches of this compound. |

| PCA Model | A principal component model is built from the training set, capturing the primary sources of variation inherent to pure this compound. |

| Class Boundary | A statistical limit (e.g., 95% confidence level) is established around the PCA model. |

| New Sample | A new batch of this compound is analyzed using the same spectroscopic method. |

| Classification | If the new sample's data falls within the class boundary, it is classified as "conforming" or "pure." If it falls outside, it is flagged as "non-conforming" or "impure." |

Partial Least Squares (PLS)

Partial Least Squares (PLS) regression is a multivariate statistical method that relates a set of predictor variables (X) to a set of response variables (Y). cust.edu.tw It is particularly advantageous when the number of predictor variables is large, and there is a high degree of correlation (multicollinearity) among them, which is common in spectroscopic data. units.it PLS is used to build a predictive model.

Application to this compound:

PLS can be a powerful tool for quantitative analysis involving this compound. For example, it can be used to:

Quantify Concentration: Determine the concentration of this compound in a solution or mixture based on its spectral data (e.g., UV-Vis, NIR, or Raman). A calibration model would be built using samples with known concentrations.

Predict Properties: In a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) context, PLS can model the relationship between the structural or physicochemical properties of pyrrolidine derivatives and a specific activity or property. nih.gov For instance, a PLS model could predict the binding affinity of a series of related compounds based on their molecular descriptors. nih.gov

Process Analytical Technology (PAT): In a manufacturing setting, PLS models can be used for real-time monitoring of the synthesis of this compound, predicting its concentration or the presence of impurities as the reaction progresses.

A study on pyrrolidine derivatives utilized PLS to develop multivariate QSAR models to identify structural requirements for binding to a human receptor. nih.gov The PLS model demonstrated a good correlation between the selected descriptors and the binding affinity values. nih.gov

Hypothetical PLS Calibration Model for this compound:

| Model Component | Description |

| Predictor Variables (X) | Absorbance values at multiple wavelengths from UV-Vis spectra of calibration samples. |

| Response Variable (Y) | Known concentrations of this compound in the calibration samples. |

| PLS Algorithm | The algorithm extracts latent variables from the spectral data that have the best predictive power for the concentration. cust.edu.tw |

| Resulting Model | A regression equation that can predict the concentration of this compound in a new sample from its UV-Vis spectrum. |

| Validation | The model's predictive ability is tested using an independent set of samples with known concentrations. |

Parallel Factor Analysis (PARAFAC)

Parallel Factor Analysis (PARAFAC), also known as Canonical Decomposition (CANDECOMP), is a multi-way data analysis method that extends PCA to higher-order datasets (i.e., three-way or higher). A three-way dataset could, for example, consist of fluorescence emission spectra recorded at multiple excitation wavelengths for a series of samples (an excitation-emission matrix for each sample). PARAFAC decomposes the data into a set of trilinear components, each representing an underlying chemical component (e.g., a specific fluorescent compound).

Application to this compound:

PARAFAC is exceptionally useful for resolving and quantifying components in complex mixtures without prior separation, a concept sometimes referred to as a "mathematical separation." For this compound, applications could include:

Analysis of Reaction Mixtures: During the synthesis of this compound, a reaction mixture might contain the starting materials, the product, and one or more by-products or intermediates. By collecting multi-way data (e.g., HPLC-DAD or fluorescence EEMs) over the course of the reaction, PARAFAC could potentially resolve the individual spectral and chromatographic profiles of each component and their relative concentrations over time.

Environmental Fate Studies: If studying the degradation of this compound in an environmental matrix, PARAFAC could be used to analyze multi-way data from samples taken over time. This could help to identify and quantify the parent compound and its degradation products simultaneously.

Food and Beverage Analysis: In the hypothetical case that this compound or related compounds were present in a food product, PARAFAC applied to fluorescence or mass spectrometry data could help to isolate its signal from the complex background matrix.

The strength of PARAFAC lies in its ability to provide unique solutions under mild conditions, often yielding the true underlying pure component profiles, which is a significant advantage over traditional two-way methods. umn.edu

Hypothetical PARAFAC Application for Synthesis Monitoring:

| Data Structure (3-Way Array) | Description |

| Mode 1 (Samples) | Samples taken from the reaction vessel at different time points (t1, t2, t3...). |

| Mode 2 (Time/Wavelength) | Elution time points from an HPLC run for each sample. |

| Mode 3 (Wavelength) | UV-Vis absorbance spectra recorded by a Diode Array Detector (DAD) at each elution time point. |

| PARAFAC Decomposition | The model would decompose the data cube into three loading matrices, ideally corresponding to the elution profile, the spectral profile, and the concentration profile for each chemical component (reactant, product, intermediate) in the reaction. |

Research Applications in Medicinal Chemistry and Bioactivity of 1 Ethylpyrrolidin 3 One and Its Analogs

Therapeutic Potentials of Pyrrolidinone Scaffolds

The inherent versatility of the pyrrolidinone structure has led to the investigation of its derivatives across multiple therapeutic areas. nih.govnih.gov

Neuropharmacological Research and Cognitive Enhancement

Derivatives of the pyrrolidinone scaffold are being explored for their potential in treating neurological conditions. For instance, certain 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and evaluated as potent and selective histamine (B1213489) H3 receptor antagonists. nih.gov One particular compound from this series demonstrated significant in vitro binding and functional activity at this receptor, which is a target for cognitive enhancement and other neurological disorders. nih.gov Further research into enantiomeric pairs of a novel PhenylAcetamide-Pyrrolidine-PyranoPiperazine (PAPPP) scaffold, which acts as a kappa opioid receptor agonist, may help to delineate the effects on behavioral profiles and therapeutic potential in this area. acs.org

Anti-cancer and Antiproliferative Activities

A significant area of research focuses on the anti-cancer properties of pyrrolidinone-based compounds. nih.govresearchgate.net These derivatives have shown activity against various cancer cell lines.

For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and tested for their anticancer activity. mdpi.com The inclusion of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures was found to significantly enhance anticancer activity against human A549 lung cancer cells. mdpi.com

Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been identified as promising anticancer agents. nih.gov Four compounds in this series were particularly effective against prostate cancer (PPC-1) and melanoma (IGR39) cell lines. nih.gov Another study synthesized tricyclic alkaloid-like compounds, with one compound, 2c, showing selective and potent activity against the aggressive triple-negative MDA-MB-231 breast cancer cell line with an IC50 of 7.9 μM. nih.gov

Research into spiro[pyrrolidine-thiazolo-oxindoles] has also yielded promising results. One analogue, 5g, exhibited broad-spectrum activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines, in some cases being more potent than the reference drug cisplatin (B142131). mdpi.com Furthermore, 1,2,3-triazole tethered hybrid capsaicinoids have demonstrated significant antiproliferative activity against lung cancer cells (A549), with compound 18f emerging as a lead molecule with an IC50 value of 2.91 μM. nih.gov

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhances activity. | mdpi.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | Four compounds identified as promising anticancer agents. | nih.gov |

| Tricyclic alkaloid-like compounds (e.g., 2c) | MDA-MB-231 (Breast) | Compound 2c showed selective activity with an IC50 of 7.9 μM. | nih.gov |

| Spiro[pyrrolidine-thiazolo-oxindoles] (e.g., 5g) | HepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon) | Analogue 5g showed broad-spectrum activity, more potent than cisplatin in some cases. | mdpi.com |

| 1,2,3-Triazole tethered hybrid capsaicinoids (e.g., 18f) | A549 (Lung) | Compound 18f emerged as a lead molecule with an IC50 of 2.91 μM. | nih.gov |

Antimicrobial and Anti-inflammatory Properties

The pyrrolidinone scaffold is also a basis for developing agents with antimicrobial and anti-inflammatory activities. nih.govnih.gov For instance, certain pyrrolidine (B122466) derivatives have been investigated for their potential as antimicrobial agents. nih.gov Essential oils from Leonurus sibiricus, containing pyrrolidine derivatives, have demonstrated antibacterial and anti-inflammatory properties. nih.govnih.gov

Pyrrolopyrimidine derivatives, which contain a pyrrolidine ring, are recognized for their anti-inflammatory and antimicrobial activities, among other biological effects. nih.gov Similarly, research on the essential oils of four Rhododendron species revealed anti-inflammatory and antibacterial activities, with some of the identified compounds being pyrrolidine derivatives. nih.gov The development of dual SIK2/SIK3 inhibitors based on a pyrrolidine scaffold represents a novel approach for treating autoimmune and inflammatory diseases by modulating cytokine production. acs.org

Structure-Activity Relationship (SAR) Studies and Drug Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. oncodesign-services.comresearchgate.netslideshare.netcollaborativedrug.com By systematically modifying the structure of a lead compound, researchers can identify the key molecular features responsible for its therapeutic effects and optimize them. oncodesign-services.comresearchgate.net

Elucidation of Pharmacological Mechanisms

SAR studies are crucial for elucidating the pharmacological mechanisms of pyrrolidinone derivatives. mdpi.com By analyzing how structural changes affect a compound's interaction with biological targets like enzymes or receptors, scientists can understand how these molecules exert their effects. For example, SAR analysis of pyrrolidine-2,5-dione derivatives revealed that the substituent at position 3 of the ring significantly influences anticonvulsant activity. nih.gov In another instance, the docking model of the PAPPP scaffold, a kappa opioid receptor agonist, showed that the pyrrolidine nitrogen forms a key interaction with the Asp138 residue of the receptor. acs.org

Development of Targeted Therapies

The insights gained from SAR studies directly guide the development of targeted therapies. mdpi.comnih.gov By understanding which parts of the pyrrolidinone molecule are essential for activity, chemists can design new compounds with improved potency, selectivity, and pharmacokinetic properties. tandfonline.comoncodesign-services.com

Role as Pharmaceutical Intermediates and Key Building Blocks in Drug Synthesis

The pyrrolidine scaffold is a crucial component in the synthesis of a wide array of pharmacologically active compounds. nih.govmdpi.com Pyrrolidinone derivatives, including structures related to 1-Ethylpyrrolidin-3-one, function as versatile pharmaceutical intermediates—precursor molecules that are key to the efficient construction of more complex active pharmaceutical ingredients (APIs). evonik.com Their utility stems from their ability to be readily modified, allowing chemists to introduce diverse functional groups and build molecular complexity. evonik.com

A prominent example is the use of (S)-(1-ethylpyrrolidin-2-yl)methanamine, a close analog of this compound, which serves as a critical intermediate in the synthesis of several drugs. mdpi.com For instance, it is a key building block for Raclopride, an antipsychotic agent, and Remoxypride, another antipsychotic that was previously used for treating schizophrenia. mdpi.com The synthesis of these drugs highlights the industrial relevance of the N-ethylpyrrolidine moiety as a cornerstone for creating high-value pharmaceuticals. mdpi.com The pyrrolidine ring is not only prevalent in synthetic drugs but also forms the core of many natural alkaloids with significant biological activity, further underscoring its importance as a synthetic target. mdpi.com

| Drug | Therapeutic Class | Role of Pyrrolidine Intermediate |

| Raclopride | Antipsychotic | Synthesized using (S)-(1-ethylpyrrolidin-2-yl)methanamine as a key building block. mdpi.com |

| Remoxypride | Antipsychotic | Synthesized from an amine pyrrolidin-2-ylmethanamine (B1209507) derivative. mdpi.com |

| Asunaprevir | Antiviral (Hepatitis C) | Synthesis involves a 4-hydroxyproline (B1632879) derivative, showcasing the utility of functionalized pyrrolidine rings. mdpi.com |

| Vildagliptin | Antidiabetic | Synthesized utilizing a proline derivative, demonstrating the versatility of the pyrrolidine core. mdpi.com |

Chiral Pyrrolidinones in Asymmetric Drug Synthesis

While this compound is achiral, the pyrrolidinone scaffold is of paramount importance in asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. mdpi.comnih.gov Substituted chiral pyrrolidines are not only present in numerous biologically active compounds but have also become indispensable as organocatalysts, ligands for metal-catalyzed reactions, and chiral auxiliaries. nih.govmdpi.com The rise of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, heavily features pyrrolidine-based catalysts that enable highly enantioselective transformations without the need for metals. nih.gov

The strategic value of this scaffold lies in its rigid, five-membered ring structure, which can be modified to create a well-defined chiral environment. This environment directs the stereochemical outcome of a reaction, allowing for the synthesis of a single desired enantiomer of a drug, which is often crucial for its efficacy and safety. chemrxiv.org For example, C2-symmetrical 2,5-disubstituted pyrrolidines are widely used as chiral auxiliaries. nih.gov Recent advances include the development of novel cobalt-catalyzed asymmetric reactions that utilize pyrrolidinone-containing electrophiles to create sterically congested chiral amides, a significant challenge in synthetic chemistry. acs.org These methods demonstrate the ongoing innovation in leveraging the pyrrolidinone core to achieve high levels of stereocontrol in the synthesis of complex molecules. acs.org

Bioactivity Prediction through Cheminformatics Approaches

Cheminformatics combines chemistry, computer science, and information technology to analyze vast datasets of chemical compounds, accelerating drug discovery. longdom.org For a compound like this compound and its analogs, cheminformatics provides powerful tools to predict biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) in silico, before committing to expensive and time-consuming laboratory synthesis and testing. longdom.orgmdpi.com This computational pre-screening is essential for prioritizing which compounds are most likely to become successful drug candidates. mdpi.com

The "chemical similarity principle" posits that structurally similar molecules are likely to have similar biological properties. researchgate.net The Similarity Ensemble Approach (SEA) is a powerful computational method that formalizes this principle to predict new biological targets for compounds. nih.govdocking.org SEA works by comparing the 2D structural topology of a query molecule, such as this compound, against large databases of ligand sets with known biological targets. researchgate.netnih.gov

The method calculates a statistical measure of similarity (an Expectation value or E-value) between the query compound and each ligand set. researchgate.net A statistically significant similarity to a set of ligands for a particular protein target suggests that the query compound may also interact with that target. nih.gov This approach is powerful because it can uncover relationships between proteins that are not apparent from sequence or structural similarity alone, revealing unexpected polypharmacology (a drug hitting multiple targets). nih.gov For novel or uncharacterized compounds like analogs of this compound, SEA can generate testable hypotheses about their potential therapeutic uses or off-target effects, guiding initial biological screening efforts. nih.govresearchgate.net

Following initial hypothesis generation from methods like SEA, a broader range of computational tools are used to prioritize compounds for biological assays. nih.gov This step is critical for managing the large number of potential drug candidates and focusing resources on the most promising ones. researchgate.net Computational models are used to predict a compound's "drug-likeness" and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. longdom.orgbiointerfaceresearch.com

This process involves calculating various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and using machine learning models trained on experimental data to predict properties. nih.govbiointerfaceresearch.com For example, a computational workflow might involve:

Generating a virtual library of this compound analogs with different substitutions.

Screening this library in silico for potential bioactivity using SEA or molecular docking. nih.gov

Ranking the "hits" based on predicted binding affinity and a suite of calculated ADMET properties. mdpi.com

Selecting a small, prioritized subset of compounds for synthesis and subsequent in vitro testing, such as cytotoxicity and enzyme inhibition assays. nih.govmdpi.com

This data-driven approach significantly improves the efficiency of the drug discovery pipeline by weeding out compounds with predicted poor properties early, thereby increasing the success rate of compounds that advance to costly experimental validation. researchgate.net

Applications in Materials Science and Polymer Chemistry

Incorporation of Pyrrolidone Functional Groups into Polymers

The integration of pyrrolidone functional groups into polymer structures is a key strategy for modifying material properties. The amide group within the pyrrolidone ring is polar and capable of forming hydrogen bonds, which typically renders the resulting polymers soluble in water and other polar solvents. researchgate.net This characteristic is highly desirable for a range of applications. Poly(N-vinylpyrrolidone) (PVP), for instance, is a well-known synthetic, non-toxic polymer that can absorb significant amounts of water. researchgate.net

Two primary strategies are employed for incorporating pyrrolidone units into polymers:

Direct Polymerization: This involves the polymerization of a pyrrolidone-containing monomer, such as N-vinyl-2-pyrrolidone (NVP). Copolymerization of NVP with other monomers, like ethylene (B1197577) glycol dimethacrylate (EGDMA), allows for the creation of crosslinked porous materials where the pyrrolidone groups enhance polarity and specific interactions. mdpi.com

Post-Polymerization Modification: This alternative route involves synthesizing a base polymer and subsequently introducing pyrrolidone functionalities through chemical reactions. For example, poly(GMA-co-EGDMA) copolymers can be modified with pyrrolidone to introduce the functional group while maintaining control over the material's porous architecture. mdpi.com This method can lead to improved incorporation of pyrrolidone and enhanced thermal resistance. mdpi.com

Furthermore, modifying the pyrrolidone ring itself, such as at the 3-position, is a deliberate strategy to introduce new functionalities into the resulting polymers. researchgate.net The ketone group in a compound like 1-Ethylpyrrolidin-3-one serves as a prime example of a site for further chemical elaboration to create monomers with unique reactive handles or properties.

Synthesis and Characterization of Pyrrolidone-Containing Homo- and Co-polymers

The synthesis of polymers containing pyrrolidone moieties has been extensively explored, primarily using monomers like N-vinyl-2-pyrrolidone (NVP) and its derivatives. These monomers can be polymerized to form homopolymers or copolymerized with a wide variety of other monomers to tune the final properties of the material. bucknell.eduresearchgate.net

Common synthesis techniques include:

Radical Polymerization: This is a widely used one-pot method for preparing both linear and branched copolymers. For instance, amphiphilic copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl (B131873) ether have been synthesized via radical copolymerization using AIBN as an initiator. mdpi.com

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the polymer architecture. RAFT has been successfully used for the aqueous solution polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone to create well-defined homopolymers and stimulus-responsive diblock copolymers. acs.org

Solution Polymerization: This method has been used to synthesize pyrrolidone-containing polyanhydrides from custom-synthesized diacid monomers. bucknell.edu

The characterization of these polymers is crucial to understanding their structure and properties. A suite of analytical techniques is typically employed:

Spectroscopy: 1H NMR, 13C NMR, and FTIR spectroscopy are used to confirm the chemical structure and composition of the synthesized copolymers. bucknell.eduresearchgate.netmdpi.com

Gel Permeation Chromatography (GPC): This technique is used to determine the molecular weight and dispersity (Mw/Mn) of the polymers. acs.org

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to study the thermal properties of the polymers, such as glass transition temperatures. bucknell.edu

The following table summarizes research findings on the synthesis of various pyrrolidone-containing copolymers.

| Polymer System | Monomers | Synthesis Method | Characterization Techniques | Key Findings | Reference |

|---|---|---|---|---|---|

| Pyrrolidone-Polyanhydride Copolymers | Pyrrolidone carboxylic diacid (PCD) monomers, Itaconic acid, various diamines | Solution Polymerization | DSC, 1H NMR, FTIR | Successfully synthesized copolymers from PCD monomers; homopolymers were not obtained. | bucknell.edu |

| Amphiphilic Copolymers | N-vinyl-2-pyrrolidone (NVP), Allyl glycidyl ether (AGE) | Radical Copolymerization (AIBN initiator) | 13C NMR, IR, MALDI, DLS | Molecular weight is determined by chain transfer to AGE; forms nanoaggregates for drug delivery. | mdpi.com |

| Functionalized Vinyl Copolymers | N-vinyl-2-pyrrolidone (NVP), Acrylic acid, 4-methyl styrene, Vinyltrichlorosilane | Radical Polymerization | Elemental Analysis, FTIR, H-NMR | Determined monomer reactivity ratios (MRR), showing block-like or alternating structures depending on the comonomer. | researchgate.net |

| Stimulus-Responsive Diblock Copolymers | 2-(N-Acryloyloxy)ethylpyrrolidone (NAEP), N,N-diethylaminoethyl acrylate (B77674) (DEA) | RAFT Polymerization | 1H NMR, GPC, DLS | Created well-defined, pH-responsive diblock copolymers that form micelles above a certain pH. | acs.orgresearchgate.net |

Development of Novel Materials with Tailored Functionalities using Organic Chemistry Principles

Organic chemistry principles are fundamental to the design of novel pyrrolidone-containing materials with specific, tailored functionalities. By carefully selecting monomers and controlling the polymerization process, materials can be engineered for advanced applications in fields ranging from drug delivery to bio-based plastics. bucknell.edursc.org

A key approach is the synthesis of custom monomers where the pyrrolidone ring is appended with other functional groups. For example, pyrrolidone-containing diacid monomers have been synthesized and subsequently polymerized to create polyanhydrides. bucknell.edu These polymers are notable for their erodible nature, making them suitable for sustained drug delivery systems, where the rate of drug release can be tuned by altering the functional groups in the polymer backbone. bucknell.edu

Another powerful strategy is the creation of amphiphilic block copolymers. By combining hydrophilic pyrrolidone segments with hydrophobic blocks, materials can be designed to self-assemble into nanostructures like micelles. mdpi.com These have been investigated as nanocarriers for the co-delivery of different chemotherapeutic agents, demonstrating the potential for sophisticated biomedical applications. mdpi.com

The development of "smart" materials that respond to external stimuli is another active area of research. Pyrrolidone-based polymers have been synthesized that exhibit thermo-responsive or pH-responsive behavior, allowing for applications in drug delivery, tissue engineering, and bioprinting. acs.orgresearchgate.net

The versatility of the pyrrolidone scaffold is further highlighted by the synthesis of bio-based polyesters using bis-pyrrolidone structures derived from itaconic acid. These monomers can be reacted with diols through enzymatic catalysis to produce linear oligoesters. rsc.org These bio-derived materials have also been shown to act as effective plasticizing additives for poly(lactic acid) (PLA), demonstrating a path toward more sustainable polymer technologies. rsc.org The ability to tune the properties of these polyesters by simply changing the features of the starting pyrrolidone monomer underscores the power of this approach. rsc.org

In this context, a compound like This compound serves as a valuable, yet underexplored, building block. The ketone functionality at the 3-position is a reactive handle that, using established organic chemistry reactions, can be converted into a wide array of other functional groups (e.g., alcohols, amines, esters). This would allow for the synthesis of a new family of pyrrolidone-based monomers, enabling the creation of novel polymers with functionalities precisely tailored for applications in coatings, adhesives, and other advanced materials.

Future Directions and Emerging Research Areas for 1 Ethylpyrrolidin 3 One

Exploration of Novel Synthetic Methodologies

The development of new synthetic routes is critical for accessing novel derivatives of 1-Ethylpyrrolidin-3-one with improved efficiency and structural diversity. Research is moving beyond traditional methods toward more sophisticated and stereoselective approaches.

Recent advancements in the synthesis of pyrrolidine-containing compounds highlight several promising strategies that could be adapted for this compound. For instance, methods for creating complex pyrrolidine (B122466) structures include the Ru-catalyzed hydrogenation of precursors and the reductive opening of piperazine (B1678402) rings, which has achieved yields of 67% for related structures mdpi.com. Another innovative approach involves the intermolecular cyclization of specific amines with acids to form the core pyrrolidinone ring mdpi.com. The synthesis of new pyrrolidinone derivatives linked to other heterocyclic systems, such as benzoxazoles, has been achieved by the fusion of appropriate amines with methylidenesuccinic acid, followed by reaction with 2-aminophenol (B121084) using polyphosphoric acid arabjchem.org. These methods offer pathways to new classes of compounds where the this compound core is functionalized for specific applications.

| Synthetic Method | Description | Potential Advantage for this compound | Reference |

| Catalytic Hydrogenation | Use of ruthenium (Ru) or other metal catalysts to facilitate hydrogenation reactions in the formation of the pyrrolidine ring. | Potentially milder reaction conditions and improved yields for specific synthetic steps. | mdpi.com |

| Intermolecular Cyclization | Formation of the succinimide (B58015) precursor to the pyrrolidinone ring through the cyclization of an amine and a diacid derivative. | A direct route to functionalized pyrrolidinone cores. | mdpi.com |

| Heterocycle Fusion | Reaction of a pyrrolidinone carboxylic acid intermediate with another precursor (e.g., 2-aminophenol) to create a fused heterocyclic system. | Enables the creation of complex molecules with extended biological activity. | arabjchem.org |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze reactions, such as Michael additions, to construct the pyrrolidine ring with high enantiomeric excess. | Precise control over stereochemistry, crucial for biological activity. | mdpi.com |

Integration of Advanced Computational Approaches in Rational Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties before their synthesis. For this compound, these approaches can accelerate the discovery of new derivatives with enhanced potency and specificity for biological targets.

Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are used to understand the link between a molecule's structure and its biological activity nih.govresearchgate.net. By building statistical models from a series of known compounds, researchers can predict the activity of novel, unsynthesized derivatives of this compound nih.gov. Molecular docking simulations can then be used to visualize how these designed molecules might bind to a specific protein target, such as an enzyme or receptor, providing insights into potential mechanisms of action arabjchem.orgresearchgate.net. Furthermore, ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicity) prediction models help to computationally screen out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles researchgate.net.

| Computational Tool | Application in Designing this compound Derivatives | Key Outcome | Reference |

| 3D-QSAR | Establishes a correlation between the 3D properties (steric, electrostatic fields) of derivatives and their biological activity. | Predictive models to guide the design of more potent compounds. | nih.govresearchgate.net |

| Molecular Docking | Simulates the binding of a derivative into the active site of a biological target (e.g., protein, enzyme). | Predicts binding affinity and interaction patterns, aiding in target identification and lead optimization. | arabjchem.org |

| Molecular Dynamics (MD) | Simulates the movement of the derivative and its target protein over time. | Assesses the stability of the ligand-protein complex. | researchgate.net |

| ADME/Tox Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of candidates with favorable drug-like properties. | researchgate.net |

Discovery of New Therapeutic Applications and Targets

The structural motif of this compound is a valuable starting point for exploring new therapeutic applications. By modifying its structure, researchers can target a wide range of biological systems.